molecular formula C20H21BrN2O3S B1410245 ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate CAS No. 1704066-66-9

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Cat. No.: B1410245
CAS No.: 1704066-66-9
M. Wt: 449.4 g/mol
InChI Key: WLTGGQCCWIJOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a bromo-substituted indole core, a hydroxyl group at position 5, and a complex substituent at position 2. These analogs exhibit molecular weights around 420 Da (C₁₉H₁₈BrNO₃S) and purity levels ≥98% .

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTGGQCCWIJOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

Step Reaction Description Reagents & Conditions Product & Yield
1. Condensation Ethyl acetoacetate condensed with monomethylamine to yield 3-methylamino-2-ethyl crotonate Ethyl acetoacetate + monomethylamine, mild conditions 3-methylamino-2-ethyl crotonate
2. Cyclization Cyclization of crotonate with p-benzoquinone to form 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl ester p-Benzoquinone, cyclization conditions Indole core intermediate
3. Acetylation Acetylation of hydroxy group using acetic anhydride to give 5-acetoxy derivative Acetic anhydride, standard acetylation conditions 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylic acid ethyl ester
4. Bromination & Bromomethylation Treatment with hydrobromic acid and hydrogen peroxide to introduce bromine at 6-position and bromomethyl group at 2-position 40% HBr, H2O2, dichloroethane solvent, reflux, 4 h dropwise addition 5-acetoxy-6-bromo-2-bromomethyl-1-methylindole-3-carboxylic acid ethyl ester; yield ~78%
5. Thiophenylation Nucleophilic substitution of bromomethyl group with sodium thiophenolate to install phenylthio substituent Sodium thiophenolate, controlled conditions to reduce odor and improve safety Target compound: ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

This method is characterized by its operational simplicity, cost-effectiveness, and suitability for large-scale production. The use of sodium thiophenolate in the final step is optimized to minimize the unpleasant odor typically associated with thiol reagents, enhancing the working environment.

Reaction Conditions and Optimization Notes

  • Cyclization : The reaction between 3-methylamino-2-ethyl crotonate and p-benzoquinone proceeds under mild heating to promote indole ring formation with high regioselectivity.
  • Acetylation : Acetic anhydride is used in stoichiometric amounts to protect the hydroxy group, facilitating subsequent bromination.
  • Bromination : The combination of hydrobromic acid and hydrogen peroxide in dichloroethane enables selective bromination at the 6-position and bromomethylation at the 2-position.
  • Thiophenylation : Sodium thiophenolate is introduced carefully to displace the bromomethyl group, yielding the phenylthio-substituted product. The reaction conditions are controlled to reduce thiophenolate odor and improve safety.

Analytical and Quality Data

Parameter Value Method/Source
Molecular Formula C20H21BrN2O3S Computed from structure
Molecular Weight 449.4 g/mol Calculated
Purity (HPLC) ~97.2% after final step Chromatographic analysis
Yield (Final Step) 78.1% Isolated yield
Physical State Solid, white to light brown Supplier data
Storage Conditions Under inert gas (N2 or Ar), 2-8°C Stability considerations

Summary of Key Research Findings

  • The synthetic route is well-documented in patent literature focused on arbidol intermediate production, highlighting the industrial relevance of this compound.
  • The stepwise approach allows for precise functionalization of the indole scaffold, including selective bromination and phenylthio group installation.
  • The process is optimized for environmental and operational safety, including odor control during thiophenylation.
  • The final compound’s purity and yield are suitable for use as a synthetic intermediate in medicinal chemistry research.

Chemical Reactions Analysis

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

One of the prominent applications of ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate is its potential as an antiviral agent. Research has indicated that compounds with similar structures exhibit inhibitory effects against various viral infections.

Case Studies and Findings

  • Mechanism of Action :
    • The compound has been evaluated for its ability to inhibit enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH). This mechanism is promising for developing treatments against RNA viruses, including Hepatitis and Influenza .
  • Comparative Efficacy :
    • In studies comparing SI-5 with established antiviral drugs, it demonstrated superior activity against certain strains of viruses. For instance, it reduced viral load significantly in cell cultures infected with Dengue virus compared to control groups .
  • Research on Derivatives :
    • Derivatives of the compound have been synthesized and tested for enhanced activity. Modifications to the phenylthio group have shown increased potency against specific viral targets .

In addition to its antiviral properties, ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate has been investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may also exhibit antimicrobial effects against certain bacterial strains.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral ActivityInhibits viral replication via IMPDH inhibitionSignificant reduction in viral load in vitro
Antimicrobial ActivityPotential effects against bacteriaFurther studies needed for confirmation
Synthesis MethodsMulti-step organic synthesisInvolves functionalization and esterification

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the phenylthio group may interact with thiol-containing enzymes, while the bromine atom may facilitate binding to halogenated receptors.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Variations and Substituent Effects

Key structural differences among related compounds lie in the substituents at positions 1, 2, and 4 of the indole ring:

Compound Name / ID Substituents at Key Positions Molecular Formula Molecular Weight (Da) Notable Properties / Activities References
Target Compound 1-Methyl; 2-((((phenylthio)methyl)amino)methyl); 5-Hydroxy; 6-Bromo C₂₁H₂₂BrN₂O₃S ~463.4* Hypothesized enhanced HBV inhibition* -
Ethyl 6-bromo-2-((phenylthio)methyl)... 1-Methyl; 2-((phenylthio)methyl); 5-Hydroxy; 6-Bromo C₁₉H₁₈BrNO₃S 420.32 Purity ≥98%; Boiling point 570.6°C
Compound 83 (Chai et al.) 1-Methyl; 2-((3,4-difluorophenylsulfinyl)methyl); 4-(5-methylimidazolyl); 5-Hydroxy; 6-Bromo C₂₂H₂₁BrF₂N₃O₃S 542.39 Anti-HBV activity (IC₅₀ = 6.37 µg/mL)
Parchem 1704066-51-2 1-Methyl; 2-(cyclohexylthiomethyl); 5-Benzyloxy; 6-Bromo C₂₆H₃₀BrNO₃S 540.50 Modified solubility via benzyloxy group
TRC-E415110-100MG 1-Phenyl; 2-((phenylthio)methyl); 4-(dimethylaminomethyl); 5-Hydroxy; 6-Bromo C₂₇H₂₇BrN₂O₃S·HCl 575.95 Potential CNS activity due to dimethylamino

Notes:

  • The target compound’s hypothesized molecular weight is extrapolated from analogs. Its ((phenylthio)methyl)aminomethyl group may improve binding to viral enzymes compared to simpler thioether derivatives .
  • Compound 83’s sulfinyl group and imidazole substituent enhance anti-HBV activity, suggesting electron-withdrawing groups and heterocycles boost efficacy .

Physicochemical Properties

  • Solubility and Stability: The hydroxyl group at position 5 increases hydrophilicity, but bulky substituents (e.g., benzyloxy in Parchem 1704066-51-2) counteract this effect. The target compound’s aminomethyl group may improve aqueous solubility compared to non-polar analogs .
  • Thermal Properties : Ethyl 6-bromo-2-((phenylthio)methyl) derivatives have high boiling points (~570°C) and flash points (~299°C), consistent with their aromatic and halogenated structures .

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate, commonly referred to as a derivative of 6-bromoindole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18BrNO3S
  • Molar Mass : 420.32 g/mol
  • CAS Number : 131707-24-9
  • Density : 1.44 g/cm³ (predicted)
  • Melting Point : >192°C (dec.) .

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the phenylthio and ethyl ester functionalities. Various synthetic routes have been explored, with methods emphasizing efficiency and scalability for biological testing .

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to inhibit bacterial cystathionine gamma-lyase (bCSE), which is crucial for the survival of certain pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. By inhibiting bCSE, the compound enhances the efficacy of conventional antibiotics against resistant strains .

The proposed mechanism involves the disruption of bacterial metabolic pathways through bCSE inhibition, leading to increased sensitivity to antibiotics. This has been demonstrated in various in vitro studies where the compound was effective in potentiating the effects of antibiotics against resistant bacterial strains .

Cytotoxicity and Selectivity

In addition to its antibacterial properties, the compound's cytotoxicity has been assessed against various human cell lines. Preliminary results indicate selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy. However, detailed cytotoxicity profiles are still required to fully understand its therapeutic index .

Study on Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound) against multiple strains of bacteria. The results showed that at sub-MIC concentrations, the compound significantly enhanced the activity of beta-lactam antibiotics, demonstrating its role as a potentiator .

Bacterial StrainMIC (µg/mL)Potentiation with Antibiotic
Staphylococcus aureus8+50% with Penicillin
Pseudomonas aeruginosa16+40% with Ceftazidime
Escherichia coli32+30% with Ampicillin

Cancer Cell Line Study

In another case study focusing on cancer cell lines, this compound exhibited selective cytotoxicity towards breast cancer cells (MCF7) while showing minimal effects on normal fibroblast cells. The IC50 value for MCF7 was determined to be approximately 15 µM, indicating potential for further development as an anticancer agent .

Q & A

Basic: What are the key steps in synthesizing this indole derivative, and how is product purity ensured?

Answer:
The synthesis typically involves multi-step reactions starting with brominated indole precursors. A common route includes:

  • Step 1: Formylation or substitution at the indole C3 position using reagents like DMF/PCl₃ ().
  • Step 2: Introduction of the phenylthio-methylamino group via nucleophilic substitution or coupling reactions, often employing CuI as a catalyst in PEG-400/DMF mixtures (50% yield) .
  • Step 3: Final esterification with ethyl chloroformate.

Purity Assurance:

  • Purification: Flash column chromatography (70:30 EtOAc/hexane, Rf = 0.30) .
  • Analytical Methods:
    • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons) .
    • HRMS: Validation of molecular weight (e.g., m/z 427.0757 [M+H]+^+) .

Basic: Which spectroscopic methods are critical for structural elucidation?

Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Identify substituent patterns (e.g., bromo, hydroxy, and phenylthio groups) and confirm regioselectivity .
  • X-ray Crystallography: Resolves intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds in crystal lattices) .
  • TLC: Monitors reaction progress (e.g., Rf = 0.30 in EtOAc/hexane) .

Advanced: How can reaction conditions be optimized to address low yields or side products?

Answer:

  • Catalyst Screening: Compare CuI (50% yield) vs. Pd-based catalysts for cross-coupling steps.
  • Solvent Optimization: PEG-400/DMF enhances solubility but may require vacuum distillation to remove residual DMF .
  • Temperature Control: Reactions at 90°C improve kinetics but may degrade heat-sensitive intermediates .
  • DOE Approach: Use factorial design to assess interactions between variables (e.g., catalyst loading, solvent ratio) .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Bromo Group: Enhances electrophilic reactivity and potential kinase inhibition (analogous to bisindolylmaleimide derivatives) .
  • Phenylthio Group: Increases lipophilicity, improving membrane permeability (compare with BIBF-1120 esylate, a Flt3 inhibitor) .
  • Methodology:
    • SAR Studies: Synthesize analogs (e.g., replacing Br with Cl or modifying the ester group) .
    • In Vitro Assays: Test against cancer cell lines (e.g., IC₅₀ values for antimicrobial/anticancer activity) .

Advanced: How can computational models predict biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with kinases (e.g., Flt3) based on indole scaffold alignment .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • Validation: Compare predictions with experimental IC₅₀ values from cell-based assays .

Basic: What storage conditions prevent compound degradation?

Answer:

  • Temperature: Store at –20°C in airtight containers .
  • Light Sensitivity: Protect from UV exposure (use amber vials) .
  • Stability Testing: Monitor via HPLC (≥95% purity over 6 months) .

Advanced: How to resolve discrepancies in reported melting points or spectral data?

Answer:

  • Recrystallization: Use EtOH/H₂O mixtures to obtain pure polymorphs .
  • Analytical Harmonization: Cross-validate NMR data with internal standards (e.g., TMS) .
  • Purity Reassessment: Employ HPLC-MS to detect trace impurities (e.g., residual DMF) .

Advanced: What challenges arise during scale-up synthesis?

Answer:

  • Regioselectivity: Competing reactions at C2/C4 positions require precise stoichiometry .
  • Solvent Volume: PEG-400/DMF mixtures complicate large-scale distillation; switch to THF/water biphasic systems .
  • Catalyst Recovery: Immobilize CuI on silica to reduce metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.